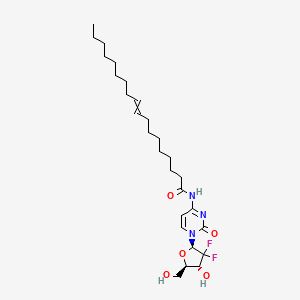![molecular formula C20H16N4 B14240478 (E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] CAS No. 372494-56-9](/img/structure/B14240478.png)
(E,E)-N,N'-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine]
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E,E)-N,N’-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] is a complex organic compound characterized by its unique structure, which includes an oct-4-ene-2,6-diyne backbone and two pyridin-2-ylmethanimine groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E,E)-N,N’-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] typically involves a multi-step process:
Formation of the Oct-4-ene-2,6-diyne Backbone: This can be achieved through a series of coupling reactions, such as Sonogashira coupling, which involves the reaction of terminal alkynes with halides in the presence of a palladium catalyst.
Attachment of Pyridin-2-ylmethanimine Groups: The pyridin-2-ylmethanimine groups can be introduced through a condensation reaction between pyridine-2-carbaldehyde and an appropriate amine.
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would require optimization of reaction conditions to ensure high yield and purity, as well as the development of efficient purification techniques.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the alkyne and alkene moieties.
Reduction: Reduction reactions can target the imine groups, converting them to amines.
Substitution: The pyridine rings can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and osmium tetroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products:
Oxidation: Products may include diketones or epoxides.
Reduction: The primary products are the corresponding amines.
Substitution: Substituted pyridine derivatives are the main products.
Applications De Recherche Scientifique
Chemistry: It can be used as a ligand in coordination chemistry, forming complexes with various metals.
Biology: The compound may exhibit biological activity, making it a candidate for drug development.
Medicine: Its unique structure could be explored for therapeutic applications, such as anticancer or antimicrobial agents.
Industry: The compound can be used in the development of advanced materials, including polymers and nanomaterials.
Mécanisme D'action
The mechanism of action of (E,E)-N,N’-(Oct-4-ene-2,6-diyne-1,8-diyl)bis[1-(pyridin-2-yl)methanimine] depends on its application:
As a Ligand: It coordinates with metal ions through the nitrogen atoms of the pyridine rings and the imine groups, forming stable complexes.
Biological Activity: If used as a drug, it may interact with specific molecular targets, such as enzymes or receptors, disrupting their normal function and leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
N,N’-Bis(salicylidene)ethylenediamine: Another Schiff base ligand with similar coordination properties.
N,N’-Bis(2-pyridylmethylene)ethylenediamine: A related compound with pyridine and imine groups.
Uniqueness:
Structure: The presence of the oct-4-ene-2,6-diyne backbone distinguishes it from other similar compounds.
Reactivity: The combination of alkene, alkyne, and imine functionalities provides unique reactivity patterns.
Propriétés
Numéro CAS |
372494-56-9 |
|---|---|
Formule moléculaire |
C20H16N4 |
Poids moléculaire |
312.4 g/mol |
Nom IUPAC |
1-pyridin-2-yl-N-[8-(pyridin-2-ylmethylideneamino)oct-4-en-2,6-diynyl]methanimine |
InChI |
InChI=1S/C20H16N4/c1(3-7-13-21-17-19-11-5-9-15-23-19)2-4-8-14-22-18-20-12-6-10-16-24-20/h1-2,5-6,9-12,15-18H,13-14H2 |
Clé InChI |
PKJIWWLGQJVRNK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C=NCC#CC=CC#CCN=CC2=CC=CC=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



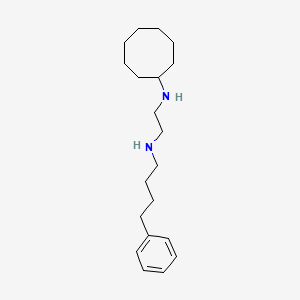

![2-Tert-butyl-6-[6-(3-tert-butyl-2-hydroxy-5-methylphenyl)pyridin-2-yl]-4-methylphenol](/img/structure/B14240415.png)
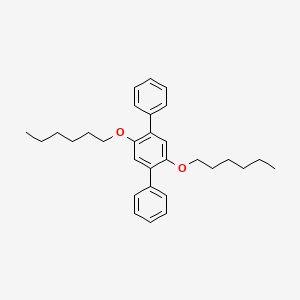
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
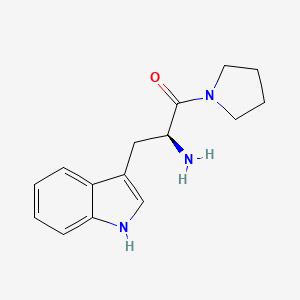
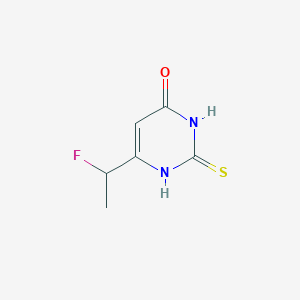
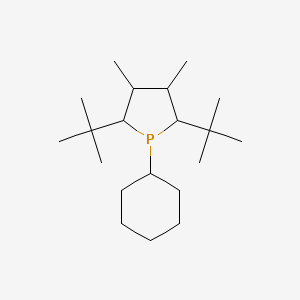
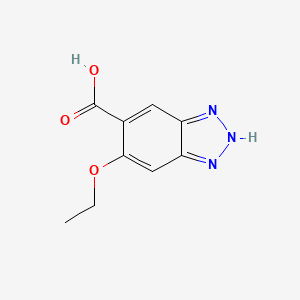
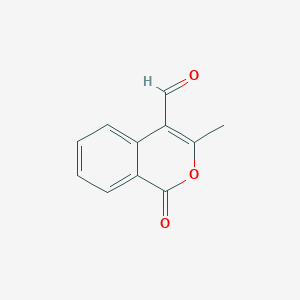
![Benzoic acid, 4-[[4-(4-bromobutoxy)phenyl]azo]-](/img/structure/B14240480.png)
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
